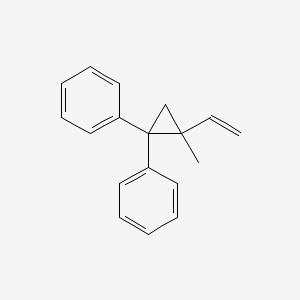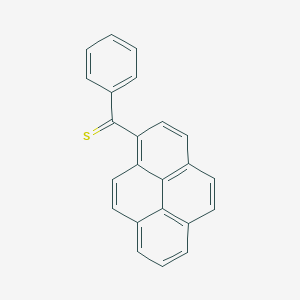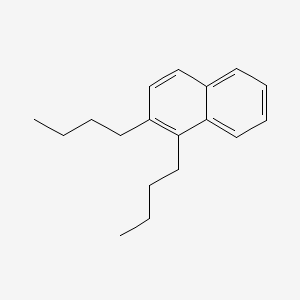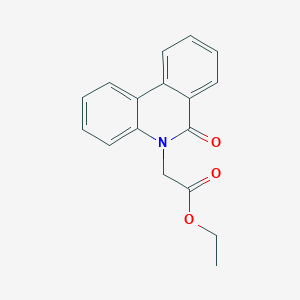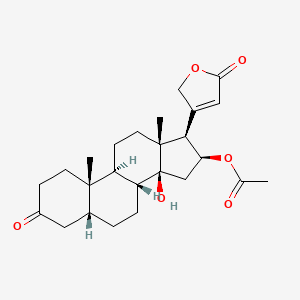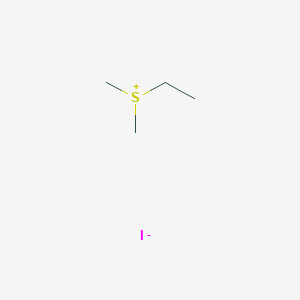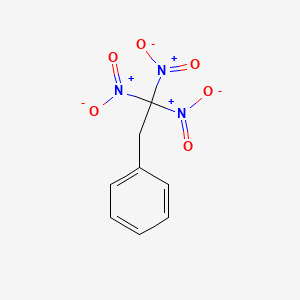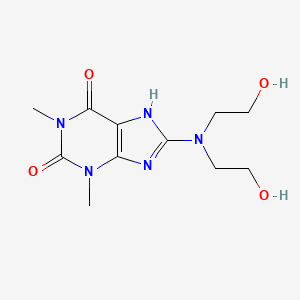![molecular formula C8H14O B14672352 [(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol CAS No. 50870-36-5](/img/structure/B14672352.png)
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol is a chiral organic compound with a cyclohexene ring structure. It is characterized by the presence of a hydroxyl group (-OH) attached to a methylene group (-CH2-) and a methyl group (-CH3) at specific positions on the cyclohexene ring. The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the reduction of (1R,2S)-2-Methylcyclohex-3-en-1-one with a chiral reducing agent like ®-CBS catalyst can yield the desired alcohol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve efficient and selective reduction of the precursor compounds. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: TsCl, SOCl2, and other nucleophilic substitution reagents.
Major Products Formed
Oxidation: Formation of (1R,2S)-2-Methylcyclohex-3-en-1-one or (1R,2S)-2-Methylcyclohex-3-en-1-al.
Reduction: Formation of (1R,2S)-2-Methylcyclohexane.
Substitution: Formation of (1R,2S)-2-Methylcyclohex-3-en-1-yl derivatives with various functional groups.
Scientific Research Applications
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of fine chemicals, fragrances, and flavor compounds.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Methylcyclohex-3-en-1-one: A ketone analog with similar structural features but different reactivity.
(1R,2S)-2-Methylcyclohex-3-en-1-al: An aldehyde analog with distinct chemical properties.
(1R,2S)-2-Methylcyclohexane: A fully saturated analog with different chemical behavior.
Uniqueness
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a cyclohexene ring. This combination of features imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
50870-36-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
[(1R,2S)-2-methylcyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h2,4,7-9H,3,5-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
WCGADOFATYITBP-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1C=CCC[C@H]1CO |
Canonical SMILES |
CC1C=CCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


